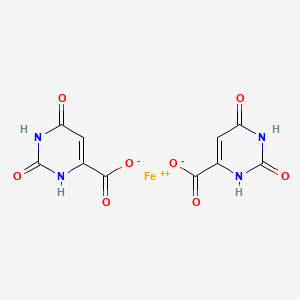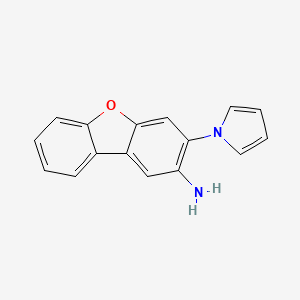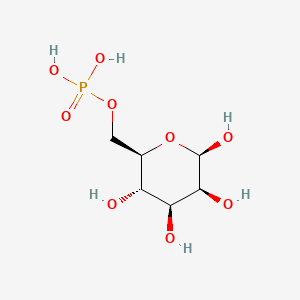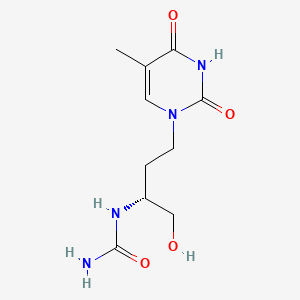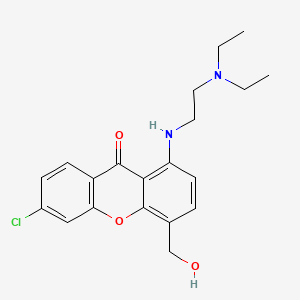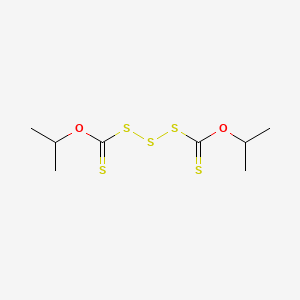
(1-(5'-O-(tert-Butyldimethylsilyl)-2'-deoxy-beta-D-erythropentofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) is a synthetic compound that combines nucleoside analogs with spirocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) typically involves multiple steps:
Protection of the hydroxyl group: The 5’-hydroxyl group of the nucleoside is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Formation of the spirocyclic structure: The protected nucleoside is then reacted with a suitable precursor to form the spirocyclic oxathiole ring.
Deprotection: The final step involves the removal of the TBDMS protecting group under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiole ring.
Reduction: Reduction reactions could target the oxathiole ring or the nucleoside moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学研究应用
Chemistry
Synthesis of novel nucleoside analogs: The compound can be used as a building block for the synthesis of new nucleoside analogs with potential antiviral or anticancer properties.
Biology
Enzyme studies: The compound may be used to study the activity of enzymes involved in nucleoside metabolism.
Medicine
Drug development:
Industry
Chemical synthesis: The compound can be used in the synthesis of other complex molecules for various industrial applications.
作用机制
The mechanism of action of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) would depend on its specific application. In the context of drug development, it might interact with molecular targets such as viral enzymes or cancer cell DNA, disrupting their function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Nucleoside analogs: Compounds like zidovudine or lamivudine, which are used as antiviral agents.
Spirocyclic compounds: Molecules like spiro-OMeTAD, used in organic electronics.
Uniqueness
The uniqueness of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) lies in its combination of nucleoside and spirocyclic structures, which may confer unique biological activities and chemical properties.
属性
CAS 编号 |
141684-49-3 |
|---|---|
分子式 |
C18H29N3O7SSi |
分子量 |
459.6 g/mol |
IUPAC 名称 |
1-[(6R,8R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H29N3O7SSi/c1-11-8-21(16(23)20-15(11)22)14-7-18(12(19)10-29(24,25)28-18)13(27-14)9-26-30(5,6)17(2,3)4/h8,10,13-14H,7,9,19H2,1-6H3,(H,20,22,23)/t13-,14-,18?/m1/s1 |
InChI 键 |
CRPDUJBVAQMMLM-LPOUJYBBSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


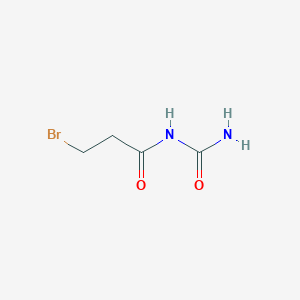

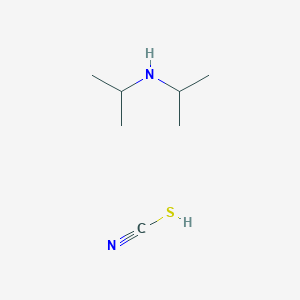
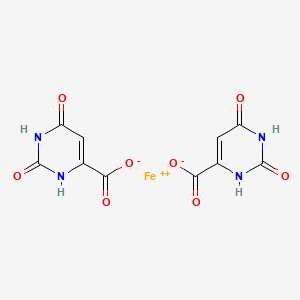
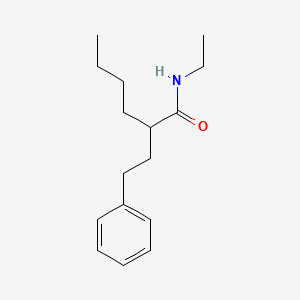
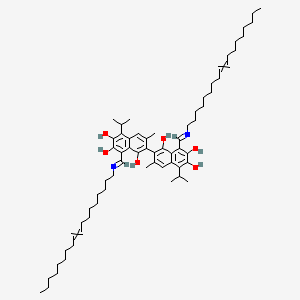
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
